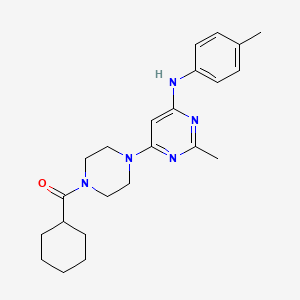
Cyclohexyl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexane moiety, and a pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cyclohexane Moiety Introduction: The cyclohexane group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate catalyst such as aluminum chloride.
Pyrimidine Core Construction: The pyrimidine core is constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is optimized for scalability and cost-effectiveness. This typically involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: Interact with specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in disease progression.
Modulate Signaling Pathways: Affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
Structural Features: The unique combination of the piperazine ring, cyclohexane moiety, and pyrimidine core distinguishes it from other compounds.
Chemical Reactivity: Its diverse chemical reactivity allows for a wide range of modifications and applications.
Therapeutic Potential: The compound’s potential therapeutic applications make it a valuable candidate for drug development.
Properties
Molecular Formula |
C23H31N5O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
cyclohexyl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O/c1-17-8-10-20(11-9-17)26-21-16-22(25-18(2)24-21)27-12-14-28(15-13-27)23(29)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3,(H,24,25,26) |
InChI Key |
XDWOELHMWDWKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















